Imidazole, 4-chloro-5-trifluoromethyl-

Description

The compound 1H-imidazole, 2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)- (CAS: 63875-09-2) is a substituted imidazole derivative with the molecular formula C₁₁H₈ClF₃N₂ and a molecular weight of 260.64 g/mol. Its structure features:

Properties

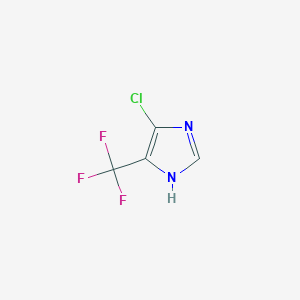

Molecular Formula |

C4H2ClF3N2 |

|---|---|

Molecular Weight |

170.52 g/mol |

IUPAC Name |

4-chloro-5-(trifluoromethyl)-1H-imidazole |

InChI |

InChI=1S/C4H2ClF3N2/c5-3-2(4(6,7)8)9-1-10-3/h1H,(H,9,10) |

InChI Key |

SPOFEFOOHUFKCG-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C(N1)C(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-(trifluoromethyl)-1H-imidazole typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-1H-imidazole and trifluoromethylating agents.

Trifluoromethylation: The introduction of the trifluoromethyl group can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid. The reaction is usually carried out under controlled conditions, such as low temperature and inert atmosphere, to ensure high yield and purity.

Chlorination: The chlorination step involves the introduction of the chloro group at the desired position on the imidazole ring. This can be achieved using chlorinating agents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In industrial settings, the production of 5-Chloro-4-(trifluoromethyl)-1H-imidazole may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The use of automated reactors and advanced purification techniques ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-(trifluoromethyl)-1H-imidazole undergoes various chemical reactions, including:

Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Cyclization: The imidazole ring can participate in cyclization reactions, forming fused ring systems with enhanced chemical properties.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide are commonly used in substitution reactions. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound under controlled conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in reduction reactions.

Major Products

The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications.

Scientific Research Applications

5-Chloro-4-(trifluoromethyl)-1H-imidazole has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.

Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Chloro-4-(trifluoromethyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of the chloro and trifluoromethyl groups enhances its binding affinity and specificity, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Comparison with Structurally Similar Imidazole Derivatives

Substituent Effects on Physical and Chemical Properties

The table below compares 1H-imidazole, 2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)- with analogous compounds:

Key Observations:

Electron-Withdrawing vs. Methoxy-substituted imidazoles (e.g., ) exhibit higher topological polar surface area (37.9 Ų), enhancing water solubility compared to chloro analogs .

Chlorine offers a balance between electronegativity and steric bulk, as seen in the target compound and triflumizole .

Functional Group Diversity: Ester groups (e.g., compound 3j in ) introduce hydrogen-bonding sites, altering solubility and reactivity compared to non-polar -CF₃ groups.

Structural Isomerism and Conformational Effects

- Positional Isomerism : The target compound’s 2-(4-chlorophenyl) group distinguishes it from analogs like 1-(4-chlorophenyl) derivatives (e.g., compound 3j in ). Positional changes significantly affect electronic distribution and steric interactions.

- Crystal Packing : Compounds with similar backbones but different halogens (e.g., Cl vs. Br in ) exhibit nearly identical crystal structures but adjusted packing due to halogen size differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.